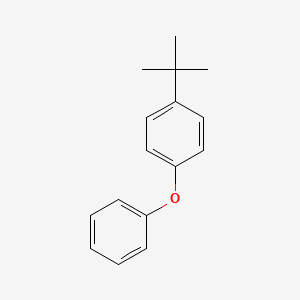

1-tert-Butyl-4-phenoxybenzene

Description

1-tert-Butyl-4-phenoxybenzene is a diaryl ether compound featuring a tert-butyl substituent on one benzene ring and a phenoxy group (-O-C6H5) on the para position. This structure confers unique steric and electronic properties, making it relevant in materials science (e.g., polymer stabilizers) and organic synthesis intermediates. The tert-butyl group enhances thermal stability and solubility in non-polar solvents, while the ether linkage provides moderate reactivity compared to thioethers or selenoethers.

Properties

CAS No. |

5331-28-2 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

1-tert-butyl-4-phenoxybenzene |

InChI |

InChI=1S/C16H18O/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12H,1-3H3 |

InChI Key |

REZBJCUQELMZBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Tert-Butyldiphenyl Sulfide (CAS 105854-98-6)

Structural Differences :

- The sulfur atom replaces the oxygen in the ether linkage, forming a thioether (-S-).

- Molecular formula: C16H18S (vs. C16H16O for 1-tert-Butyl-4-phenoxybenzene).

Key Properties :

- Reactivity: Sulfides are more nucleophilic and oxidizable than ethers. For instance, 4-tert-butyldiphenyl sulfide undergoes oxidation to sulfoxides/sulfones under mild conditions, whereas ethers like this compound are more stable .

- Lipophilicity : The logP of sulfides is typically higher due to sulfur’s polarizability. Experimental data for 4-tert-butyldiphenyl sulfide suggests a logP ~5.5 (estimated), compared to ~4.2 for the ether analog .

- Applications : Sulfides are used in vulcanization agents and catalytic systems, whereas ethers are preferred in high-temperature applications.

Data Table :

| Property | This compound | 4-Tert-Butyldiphenyl Sulfide |

|---|---|---|

| Molecular Formula | C16H16O | C16H18S |

| Functional Group | Ether (-O-) | Thioether (-S-) |

| logP (Estimated) | 4.2 | 5.5 |

| Thermal Stability | High | Moderate |

5-tert-Butyl-2-[(4-tert-Butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (CAS 330183-92-1)

Structural Differences :

- Contains a diselanyl (-Se-Se-) bridge and additional methyl groups.

- Molecular formula: C24H34Se2 (vs. C16H16O for the target compound).

Key Properties :

- Reactivity : The diselanyl group is redox-active, enabling applications in antioxidant chemistry. Mugesh et al. (2001) demonstrated its glutathione peroxidase-like activity, unlike inert ethers .

- Lipophilicity : Despite selenium’s polarizability, the logP is 4.78, lower than expected due to steric hindrance from tert-butyl and methyl groups .

- Stability : Selenium compounds are prone to decomposition under UV light, whereas ethers exhibit superior photostability.

Data Table :

| Property | This compound | 5-tert-Butyl-...diselanyl... |

|---|---|---|

| Molecular Formula | C16H16O | C24H34Se2 |

| Functional Group | Ether (-O-) | Diselanyl (-Se-Se-) |

| logP | 4.2 | 4.78 |

| Redox Activity | None | High |

Q & A

Q. What are the recommended synthetic routes for 1-tert-Butyl-4-phenoxybenzene, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, tert-butylphenol derivatives can react with halogenated aryl ethers under palladium catalysis. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction efficiency.

- Temperature control : Reactions often proceed at 80–120°C, monitored via TLC or HPLC.

To optimize yield, employ Design of Experiments (DoE) to test variables like molar ratios, solvent purity, and inert atmosphere conditions. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The tert-butyl group appears as a singlet (~1.3 ppm), while aromatic protons split into distinct patterns (e.g., para-substitution: two doublets at ~6.8–7.2 ppm).

- ¹³C NMR : Confirm tert-butyl carbons at ~30–35 ppm (CH₃) and ~65 ppm (quaternary C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₆H₁₈O: 226.1357 g/mol).

- FT-IR : Detect ether linkages (C-O-C stretch ~1250 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).

Interpretation must consider steric hindrance from the tert-butyl group, which reduces rotational freedom and simplifies splitting patterns .

Q. How should researchers handle safety and waste disposal for tert-butyl-substituted aromatic compounds during experimentation?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for volatile intermediates.

- Waste segregation : Collect organic waste separately in designated containers; avoid mixing with aqueous or halogenated waste.

- Disposal : Partner with certified waste management services for incineration or chemical neutralization. Document disposal protocols per institutional guidelines .

Advanced Research Questions

Q. How can contradictory data regarding the solubility or stability of this compound in different solvents be systematically resolved?

Methodological Answer:

- Controlled experiments : Test solubility in graded solvent series (e.g., hexane → DMSO) under standardized temperatures.

- Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring.

- Literature reconciliation : Cross-reference peer-reviewed studies (e.g., PubChem, ECHA) to identify methodological differences (e.g., purity grades, moisture content) .

Q. What experimental design considerations are critical when investigating the biological activity of this compound derivatives?

Methodological Answer:

- Dose-response curves : Use logarithmic dilution series (e.g., 1 nM–100 µM) to assess IC₅₀ values.

- Cell line selection : Prioritize models relevant to hypothesized activity (e.g., cancer lines for antiproliferative assays).

- Controls : Include vehicle (e.g., DMSO) and positive/negative controls (e.g., cisplatin for cytotoxicity).

- Data validation : Replicate experiments ≥3 times; apply statistical tests (e.g., ANOVA) to confirm significance .

Q. What strategies improve the accuracy of database searches for structurally similar compounds to this compound?

Methodological Answer:

- SMILES-based queries : Input canonical SMILES (e.g.,

CC(C)(C)C1=CC=C(OC2=CC=CC=C2)C=C1) for exact matches. - Semantic filters : Exclude non-relevant substituents (e.g., "methoxy" vs. "phenoxy") in platforms like PubChem or Reaxys.

- Substructure searches : Use Markush queries to identify analogs with tert-butyl and ether functionalities .

Q. How can chromatographic methods be optimized for purity analysis of this compound?

Methodological Answer:

- HPLC conditions :

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile phase : Gradient of methanol/water (70:30 to 95:5) with 0.1% formic acid.

- Detection : UV at 254 nm for aromatic absorption.

- Validation : Assess linearity (R² ≥0.99), LOD/LOQ, and repeatability (RSD <2%).

- Impurity profiling : Compare retention times with synthetic byproducts (e.g., unreacted phenol precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.